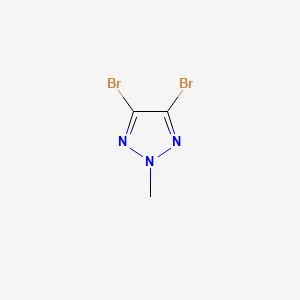

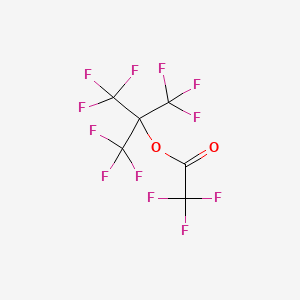

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Übersicht

Beschreibung

4,5-Dibromo-2-methyl-2H-1,2,3-triazole (DMT) is an organic compound used in a variety of scientific and industrial applications. It is a brominated heterocyclic compound with a wide range of uses in the pharmaceutical, agricultural, and chemical industries. DMT is an important intermediate in the synthesis of many biologically active compounds, and has been used in the synthesis of various drugs, insecticides, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

4,5-Dibromo-2-methyl-2H-1,2,3-triazole has been utilized in various synthetic routes, demonstrating its versatility as a reagent. It has been synthesized through different methods and reacted with several reagents to produce various substituted products, highlighting its reactivity and potential as an intermediate in organic synthesis. For example, its reaction with butyllithium results in lithiated derivatives that can be further reacted with different quenching agents to yield a range of 5-substituted 1,2,3-triazoles (Iddon & Nicholas, 1996).

Application in Material Sciences

The compound finds applications in material sciences, particularly in the fields of energetic materials and propellants. Its derivatives have been explored for their potential use in explosives, solid propellants, and as gas generants due to their promising thermal stability and energetic properties (Zhang et al., 2016).

Structural Studies

Structural analysis of this compound derivatives has been conducted using various spectroscopic techniques. These studies are crucial for understanding the molecular configuration and properties of these compounds, which can lead to further modifications and applications in different fields (Wang et al., 2020).

In Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their biological activities. The triazole ring, in general, is known for its presence in compounds with various biological activities, making these derivatives potentially valuable in drug development (Ferreira et al., 2013).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques involving this compound demonstrate its role in producing complex molecules. Efficient and selective synthesis methods have been developed, showcasing its importance in organic chemistry and pharmaceuticals (Roth et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is monoacylglycerol acyltransferase 3 . This enzyme plays a crucial role in lipid metabolism, specifically in the biosynthesis of triacylglycerols.

Mode of Action

It has been used as a reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This suggests that the compound may interact with its target enzyme to inhibit its activity, thereby affecting lipid metabolism.

Biochemical Pathways

The inhibition of monoacylglycerol acyltransferase 3 by this compound can affect the lipid metabolism pathway . This enzyme is involved in the conversion of monoacylglycerols to diacylglycerols, a key step in the biosynthesis of triacylglycerols. Therefore, the inhibition of this enzyme can lead to a decrease in the production of triacylglycerols.

Result of Action

The inhibition of monoacylglycerol acyltransferase 3 by this compound can lead to a decrease in the production of triacylglycerols . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and function, and alterations in energy storage and utilization.

Biochemische Analyse

Biochemical Properties

4,5-Dibromo-2-methyl-2H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a useful reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This interaction highlights its potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with monoacylglycerol acyltransferase 3 suggests its role in lipid metabolism and energy homeostasis . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit monoacylglycerol acyltransferase 3 is a key aspect of its mechanism of action . This inhibition can alter lipid metabolism and affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a half-life of approximately 45.322 days when exposed to hydroxyl radicals . This stability allows for prolonged interactions with cellular components, leading to long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of monoacylglycerol acyltransferase 3 affects lipid metabolism, leading to changes in the levels of specific metabolites . Understanding these pathways is essential for elucidating its overall impact on cellular metabolism.

Eigenschaften

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

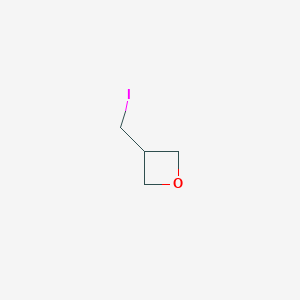

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

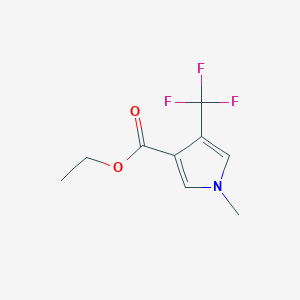

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

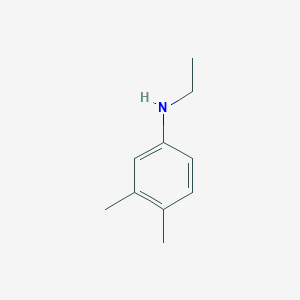

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)